1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole
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Overview
Description
1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique substitution pattern, which includes a methyl group at position 1, phenyl groups at positions 3 and 5, and a 1-phenylethoxy group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole can be achieved through a multi-step process involving the following key steps:
Formation of the pyrazole core: This can be accomplished by the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions to form the pyrazole ring.
Substitution at position 1:
Substitution at positions 3 and 5: The phenyl groups at positions 3 and 5 can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.
Introduction of the 1-phenylethoxy group at position 4: This can be achieved through a CuI-catalyzed coupling reaction of 4-iodopyrazole with 1-phenylethanol in the presence of potassium t-butoxide and 3,4,7,8-tetramethyl-1,10-phenanthroline under microwave irradiation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.
Substitution: The phenyl and 1-phenylethoxy groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Dihydropyrazoles.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole is not well-documented. based on its structural features, it is likely to interact with specific molecular targets such as enzymes or receptors. The phenyl and 1-phenylethoxy groups may enhance its binding affinity to hydrophobic pockets in target proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3,5-diphenylpyrazole: Lacks the 1-phenylethoxy group, which may result in different biological activities and binding properties.
4-Methoxy-1-phenylpyrazole: Contains a methoxy group instead of the 1-phenylethoxy group, leading to variations in its chemical reactivity and biological effects.
4-Ethoxy-1-phenylpyrazole: Similar to 4-methoxy-1-phenylpyrazole but with an ethoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
60627-91-0 |
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Molecular Formula |
C24H22N2O |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-methyl-3,5-diphenyl-4-(1-phenylethoxy)pyrazole |
InChI |
InChI=1S/C24H22N2O/c1-18(19-12-6-3-7-13-19)27-24-22(20-14-8-4-9-15-20)25-26(2)23(24)21-16-10-5-11-17-21/h3-18H,1-2H3 |
InChI Key |
INGJWBUHJRHOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=C(N(N=C2C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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